

Using 2-(Diallylamino)ethylamine in controlled radical polymerization (ATRP, RAFT)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(Diallylamino)ethylamine

CAS No.: 25077-82-1

Cat. No.: B1308059

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Application Note: High-Fidelity Synthesis of Diallyl-Functionalized Polymers via ATRP & RAFT

Executive Summary

This guide details the strategic application of **2-(Diallylamino)ethylamine** (CAS: 105-78-2) as a functional building block in Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT). Unlike standard ligands, this molecule is utilized here as a heterofunctional linker to install orthogonal reactive handles at the polymer chain end.

Core Utility:

- **Orthogonal Functionalization:** The diallyl moiety remains intact during controlled radical polymerization of methacrylates/acrylates, serving as a "sleeping" handle for post-polymerization thiol-ene click chemistry.
- **pH Responsiveness:** The tertiary amine provides a protonatable site (), enabling pH-dependent solubility or complexation.

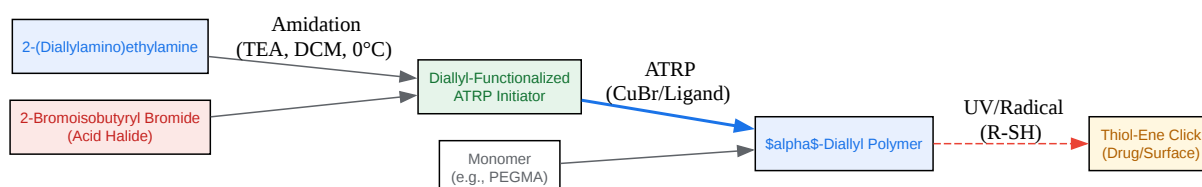
- **Crosslinking Potential:** The dual allyl groups allow for the formation of hydrogels via radical crosslinking or photo-curing.

Part 1: Strategic Chemistry & Mechanism

The primary amine of **2-(Diallylamino)ethylamine** is the conjugation site, while the diallyl amino group serves as the functional payload.

Mechanism of Action

- In ATRP: The primary amine reacts with an acid halide (e.g., 2-bromoisobutyryl bromide) to form an amide-linked initiator. The tertiary bromide initiates polymerization, leaving the diallyl group at the -terminus.
- In RAFT: The primary amine is coupled to a carboxyl-terminated Chain Transfer Agent (CTA) via carbodiimide chemistry (EDC/NHS), creating a diallyl-functionalized CTA.



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Caption: Synthesis pathway transforming the amine precursor into a functional polymer for click chemistry.

Part 2: Protocol - Synthesis of Diallyl-ATRP Initiator

Target Molecule: N-(2-(diallylamino)ethyl)-2-bromo-2-methylpropanamide.

Reagents & Equipment

- **2-(Diallylamino)ethylamine** (1.0 eq)
- 2-Bromoisobutyryl bromide (BiBB) (1.1 eq)
- Triethylamine (TEA) (1.2 eq)
- Dichloromethane (DCM) (Anhydrous)
- Round-bottom flask (250 mL), addition funnel, ice bath.

Step-by-Step Methodology

- Setup: Purge a 250 mL flask with

• Add **2-(Diallylamino)ethylamine** (20 mmol) and TEA (24 mmol) in 100 mL anhydrous DCM. Cool to 0°C.
- Addition: Dropwise add BiBB (22 mmol) diluted in 10 mL DCM over 30 minutes. Note: The reaction is exothermic; maintain $T < 5^{\circ}\text{C}$ to prevent side reactions with the allyl groups.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
- Workup:
 - Wash organic phase with saturated

(

mL) to remove unreacted acid.
 - Wash with brine (

mL).
 - Dry over

, filter, and concentrate via rotary evaporation.
- Purification: The product is typically a viscous oil. If impure (check TLC), purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).

- Validation:

NMR (

): Confirm signals at

5.8 (multiplet, allyl -CH=),

5.2 (multiplet, allyl =CH₂), and

1.9 (s, 6H, -C(CH₃)₂Br).

Part 3: Protocol - ATRP Polymerization

Objective: Polymerize Poly(ethylene glycol) methyl ether methacrylate (PEGMA) with a diallyl -end group.

Experimental Table: Formulation

Component	Role	Equivalents	Mass/Vol (Example)
Monomer (PEGMA, 500)	Monomer	100	5.0 g
Diallyl-Initiator (from Part 2)	Initiator	1	29 mg
CuBr	Catalyst	1	14.3 mg
PMDETA	Ligand	1	17.3 mg (21 L)
Anisole	Solvent	1:1 v/v	5.0 mL

Procedure

- Dissolution: In a Schlenk tube, dissolve the Diallyl-Initiator and PEGMA in anisole.
- Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen. Critical: Oxygen inhibits ATRP and can oxidize the allyl groups.

- Catalyst Addition: Under frozen flow, add CuBr and PMDETA.
- Polymerization: Seal the tube and immerse in an oil bath at 60°C. Stir for 4–8 hours.
 - Expert Note: Do not exceed 70°C. Higher temperatures increase the risk of the allyl group participating in transfer reactions.
- Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (solution turns from green/blue to colorless).
- Precipitation: Precipitate into cold diethyl ether or hexane. Dry under vacuum.

Part 4: Protocol - Post-Polymerization Modification (Thiol-Ene Click)

Objective: Conjugate a thiol-functionalized peptide or drug to the diallyl-polymer.

Reagents

- Diallyl-functionalized Polymer (1.0 eq of allyl groups)
- Thiol-ligand (R-SH) (2.5 eq, excess ensures complete conversion)
- Photoinitiator (DMPA) (0.1 eq)
- Solvent (DMF or DMSO)[1]

Procedure

- Dissolve polymer, thiol-ligand, and DMPA in DMF.
- Degas by bubbling for 10 minutes.
- Irradiate with UV light (

nm, 5-10 mW/

) for 30–60 minutes.

- Dialyze against water/methanol to remove excess small molecules.

Part 5: Troubleshooting & Expert Insights

Catalyst Interference

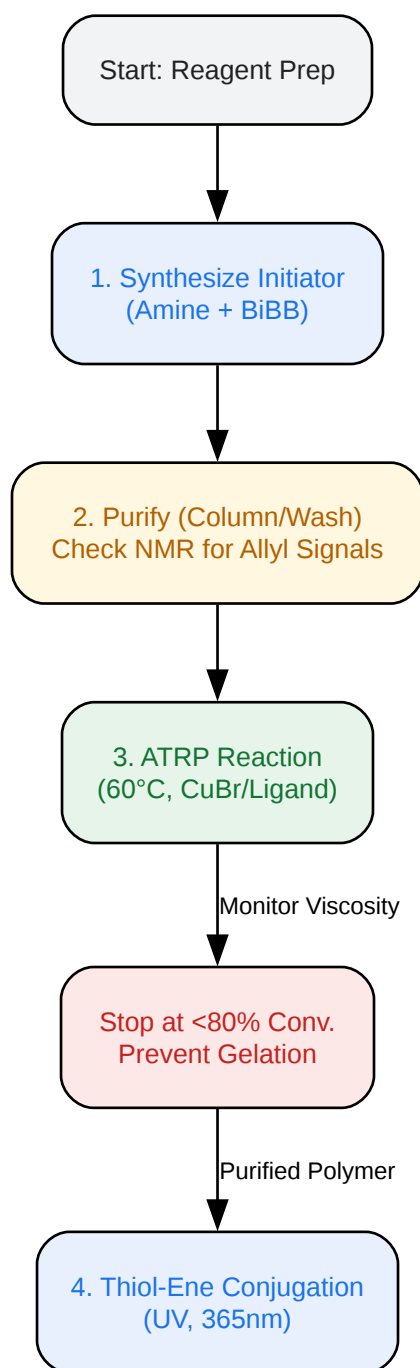
- Issue: The tertiary amine in the diallyl head-group can coordinate with Cu(I), potentially disrupting the Cu/Ligand equilibrium.
- Solution: Use a strongly binding ligand like Me6TREN or TPMA instead of PMDETA. These ligands outcompete the head-group amine for the copper center, ensuring a constant propagation rate ().

Gelation during Polymerization

- Issue: Crosslinking occurs if the allyl groups polymerize.
- Cause: Temperature too high (>80°C) or high monomer concentration.
- Solution: Keep conversion below 80%. Use a solvent (50% v/v) to dilute radicals.

Self-Validation (QC)

- NMR Check: Compare the integration of the polymer backbone protons (e.g., PEG -OCH₂-) to the allyl protons (5.8). The ratio should match the theoretical . If allyl signals are missing, they likely reacted during polymerization.



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Caption: Operational workflow emphasizing critical checkpoints for purity and gelation control.

References

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